molecular formula C6H16ClNO B6171363 (2S)-1-amino-4-methylpentan-2-ol hydrochloride CAS No. 2322933-48-0

(2S)-1-amino-4-methylpentan-2-ol hydrochloride

Cat. No.: B6171363
CAS No.: 2322933-48-0
M. Wt: 153.65 g/mol
InChI Key: SZBZLSXZOOFIHC-RGMNGODLSA-N
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Description

(2S)-1-amino-4-methylpentan-2-ol hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-amino-4-methylpentan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-4-methyl-2-pentanol.

    Amination: The hydroxyl group of the starting material is converted to an amino group through a series of reactions, often involving reagents like ammonia or amines.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-amino-4-methylpentan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S)-1-amino-4-methylpentan-2-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-amino-4-methylpentan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-methylpentan-1-one: Another chiral compound with similar structural features.

    (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide: A derivative with additional functional groups.

Uniqueness

(2S)-1-amino-4-methylpentan-2-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features makes it particularly valuable in asymmetric synthesis and chiral drug development.

Properties

CAS No.

2322933-48-0

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

(2S)-1-amino-4-methylpentan-2-ol;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-5(2)3-6(8)4-7;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m0./s1

InChI Key

SZBZLSXZOOFIHC-RGMNGODLSA-N

Isomeric SMILES

CC(C)C[C@@H](CN)O.Cl

Canonical SMILES

CC(C)CC(CN)O.Cl

Purity

95

Origin of Product

United States

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